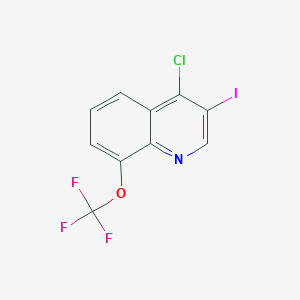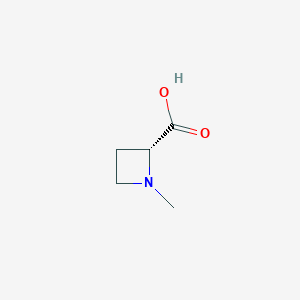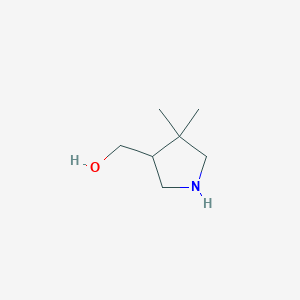
(4,4-Dimethylpyrrolidin-3-yl)methanol
Übersicht
Beschreibung
“(4,4-Dimethylpyrrolidin-3-yl)methanol” is a chemical compound with the molecular weight of 165.66 . It is also known as “(4,4-dimethylpyrrolidin-3-yl)methanol hydrochloride” and has the CAS Number: 2375262-34-1 .
Molecular Structure Analysis
The InChI code for “(4,4-Dimethylpyrrolidin-3-yl)methanol” is 1S/C7H15NO.ClH/c1-7(2)5-8-3-6(7)4-9;/h6,8-9H,3-5H2,1-2H3;1H . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom, and two methyl groups attached to the 4th carbon atom of the ring. The 3rd carbon atom of the ring is attached to a methanol group.Physical And Chemical Properties Analysis
“(4,4-Dimethylpyrrolidin-3-yl)methanol” is a powder at room temperature .Wissenschaftliche Forschungsanwendungen
Catalytic Applications and Chemical Synthesis
Nickel Complexes Synthesis for Ethylene Oligomerization : A study by Kermagoret and Braunstein (2008) focused on synthesizing nickel complexes with bidentate N,O-type ligands, which included (4,5-dihydro-4,4-dimethyloxazol-2-yl)methanol. These complexes were tested in the catalytic oligomerization of ethylene, showing significant activity and potential for industrial applications (Kermagoret & Braunstein, 2008).
Organocatalysis in Michael Addition Reactions : Lattanzi (2006) discovered that bis-(3,5-dimethylphenyl)((S)-pyrrolidin-2-yl)methanol, derived from L-proline, serves as an efficient bifunctional organocatalyst for the enantioselective Michael addition of malonate esters to nitroolefins, highlighting its utility in producing chiral compounds (Lattanzi, 2006).
Enantioselective Alkynylation of Cyclic Imines : Munck et al. (2017) reported the use of a prolinol derived ligand, (S)-bis(3,5-bis(trifluoromethyl)phenyl)(pyrrolidin-2-yl)methanol, in the catalytic enantioselective addition of terminal alkynes to cyclic imines, achieving high yields and excellent enantioselectivities (Munck et al., 2017).
Synthesis of Pyrrolo[2,3-c]pyridin-3-ols : Kobayashi et al. (2011) explored the reaction of aryl(3-isocyanopyridin-4-yl)methanones with aryl Grignard reagents to synthesize 2,3-diaryl-3H-pyrrolo[2,3-c]pyridin-3-ols, demonstrating the versatility of this chemical structure in synthesizing complex molecules (Kobayashi et al., 2011).
Molecular Structure and Characterization Studies
- Crystal and Molecular Structure Analysis : Naveen et al. (2015) synthesized and characterized the molecular structure of a compound related to (4,4-Dimethylpyrrolidin-3-yl)methanol, showcasing the importance of such studies in understanding the chemical and physical properties of novel compounds (Naveen et al., 2015).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, using only outdoors or in a well-ventilated area, wearing protective gloves/protective clothing/eye protection/face protection, and others .
Zukünftige Richtungen
“(4,4-Dimethylpyrrolidin-3-yl)methanol” is a versatile chemical compound used in scientific research. It exhibits remarkable properties that enable its application in various fields, including pharmaceuticals, materials science, and catalysis. As research progresses, we can expect to see more applications and a better understanding of this compound.
Relevant Papers The paper “Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds” discusses the use of pyrrolidine derivatives, including “(4,4-Dimethylpyrrolidin-3-yl)methanol”, in the development of new drugs . The paper provides a comprehensive review of the bioactive molecules characterized by the pyrrolidine ring and its derivatives, and it could be a valuable resource for further understanding of this compound.
Eigenschaften
IUPAC Name |
(4,4-dimethylpyrrolidin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO/c1-7(2)5-8-3-6(7)4-9/h6,8-9H,3-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLYNQCOUUKVGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNCC1CO)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



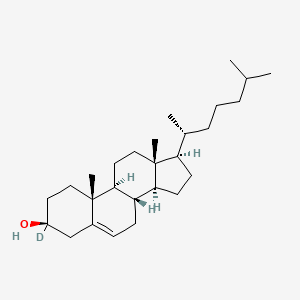
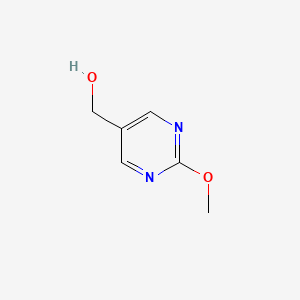

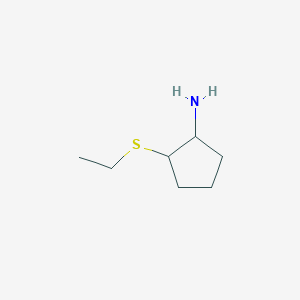
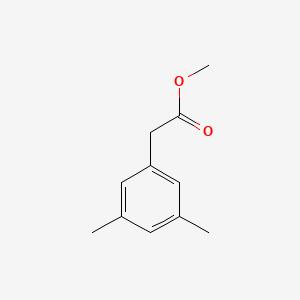
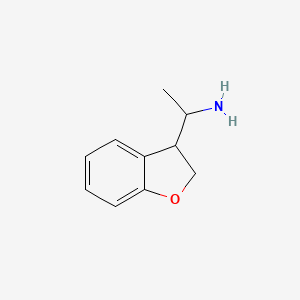
![1-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B1422753.png)
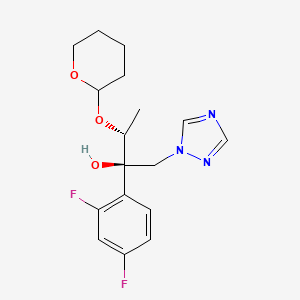
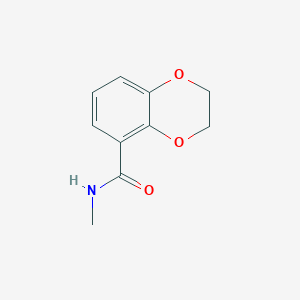
![cis-Octahydro-1H-pyrrolo[3,4-B]pyridine](/img/structure/B1422756.png)
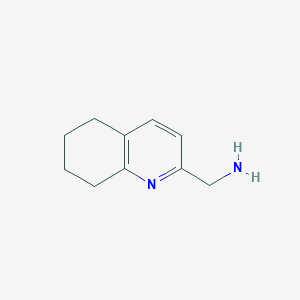
![Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1422759.png)
